2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide
Description
This compound is a pyridazinone-triazolopyridazine hybrid with a thiophene substituent. Its molecular formula is C₁₆H₁₃N₇O₂S, and molecular weight is 367.4 g/mol . The structure features a 6-oxo-1,6-dihydropyridazine moiety linked via an acetamide bridge to a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a thiophen-3-yl group. The thiophene group may enhance lipophilicity and modulate pharmacokinetic properties. However, critical physicochemical data (e.g., solubility, melting point) and safety profiles (e.g., MSDS) remain unreported .
Properties
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O2S/c24-15(9-22-16(25)2-1-6-18-22)17-8-14-20-19-13-4-3-12(21-23(13)14)11-5-7-26-10-11/h1-7,10H,8-9H2,(H,17,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDINUZZEKXKLOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the triazolopyridazine and thiophene groups. Common reagents used in these reactions include hydrazine derivatives, acyl chlorides, and thiophene-based compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The naphthalene-substituted analog has a higher molecular weight (461.5 vs. 367.4) and increased aromaticity, likely enhancing hydrophobic interactions but reducing solubility.
- Thiophen-3-yl vs. thiophen-2-yl positional isomerism (target vs. ) may alter electronic distribution and binding affinity to biological targets.
Bioactivity Trends: Pyridazinones with aryl groups (e.g., p-tolyl) exhibit anti-inflammatory and analgesic activities , suggesting the target compound’s pyridazinone core may confer similar properties. Triazolopyridazine-thiophene hybrids (e.g., ) are hypothesized to target kinases due to structural resemblance to known kinase inhibitors.
Synthetic Methodology: The target compound’s synthesis likely involves alkylation of pyridazinone intermediates with chloroacetamide derivatives, analogous to methods used for 2-thiopyrimidin-4-one alkylation .
Functional Group Contributions
- Pyridazinone Core: Associated with anti-inflammatory and anticancer activities . The 6-oxo group may participate in hydrogen bonding with biological targets.
- Triazolopyridazine Moiety : Enhances π-π stacking interactions in enzyme active sites, as seen in kinase inhibitors.
- Thiophene Substituent : Improves metabolic stability compared to phenyl groups due to sulfur’s electron-withdrawing effects .
Biological Activity
The compound 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and possible therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The compound's chemical formula is , and it features a unique combination of a dihydropyridazin moiety, a triazole ring, and a thiophene substituent. These structural components contribute to its diverse biological activities.
Table 1: Structural Components
| Component | Description |
|---|---|
| Dihydropyridazin | Core structure with potential anti-inflammatory properties |
| Triazole | Known for antimicrobial and anticancer activities |
| Thiophene | Enhances pharmacological properties through electron donation |
Antimicrobial Activity
Research indicates that compounds containing triazole and thiophene rings often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazole can inhibit various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the dihydropyridazin unit may enhance these effects by improving solubility and bioavailability.
Anticancer Potential
The anticancer activity of similar compounds has been documented, particularly those involving the triazole moiety. In vitro studies have demonstrated that certain triazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism often involves the inhibition of key enzymes involved in cell proliferation.
Anti-inflammatory Effects
Compounds with dihydropyridazin structures have been reported to exhibit anti-inflammatory effects. For example, they may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease . This activity is particularly relevant for conditions such as arthritis and other inflammatory disorders.
Study 1: Synthesis and Evaluation
A recent study synthesized several derivatives of the target compound and evaluated their biological activities. The synthesized compounds were tested for their antimicrobial effectiveness using the agar well diffusion method. The results indicated that certain derivatives exhibited significant inhibition zones against tested pathogens .
Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer properties of related compounds. The study employed MTT assays to assess cell viability in the presence of varying concentrations of the synthesized compounds. Results showed that some derivatives led to a dose-dependent decrease in cell viability in cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
